Cas no 1807215-83-3 (6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride)
6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride
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- Inchi: 1S/C9H5Cl2F2NO2S/c10-3-5-1-2-6(9(12)13)7(4-14)8(5)17(11,15)16/h1-2,9H,3H2
- InChI Key: DXQHJZVVTJWQPP-UHFFFAOYSA-N
- SMILES: ClS(C1C(C#N)=C(C(F)F)C=CC=1CCl)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 414
- XLogP3: 2.7
- Topological Polar Surface Area: 66.3
6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011371-1g |
6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride |
1807215-83-3 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride
6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl Chloride (CAS No. 1807215-83-3)
6-Chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride is a highly specialized organic compound with the CAS registry number 1807215-83-3. This compound belongs to the class of sulfonyl chlorides, which are widely used in various chemical reactions, particularly in the synthesis of sulfonamides and other sulfur-containing compounds. The structure of this compound is characterized by a benzenesulfonyl group substituted with a chloromethyl group at position 6, a cyano group at position 2, and a difluoromethyl group at position 3. These substituents confer unique electronic and steric properties to the molecule, making it valuable in both academic research and industrial applications.
The synthesis of 6-chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride typically involves multi-step organic synthesis strategies. The starting material is often a substituted benzene ring, which undergoes sulfonation to introduce the sulfonyl group. Subsequent substitution reactions are employed to introduce the chloromethyl, cyano, and difluoromethyl groups at specific positions on the aromatic ring. The precise control of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve the desired regioselectivity and yield.
One of the most notable applications of this compound is in the field of medicinal chemistry. The sulfonyl chloride functional group is highly reactive and can be used to form sulfonamides by reacting with amines. These sulfonamides are often explored as potential drug candidates due to their ability to modulate enzyme activity or receptor binding. For instance, recent studies have highlighted the potential of 6-chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride derivatives in inhibiting kinases associated with cancer and inflammatory diseases.
In addition to its role in drug discovery, this compound is also utilized in materials science for the synthesis of advanced polymers and coatings. The presence of electron-withdrawing groups like cyano and difluoromethyl enhances the stability and reactivity of the molecule, making it suitable for applications that require high thermal and chemical resistance. Researchers have explored its use in creating novel polymeric materials with improved mechanical properties for aerospace and automotive industries.
Recent advancements in green chemistry have led to innovative methods for synthesizing 6-chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride with reduced environmental impact. For example, catalytic systems based on transition metals have been developed to facilitate selective substitutions on the aromatic ring. These methods not only improve reaction efficiency but also minimize waste generation, aligning with sustainable chemistry principles.
The structural complexity of this compound presents both challenges and opportunities for researchers. The steric hindrance introduced by the substituents can sometimes limit reactivity or complicate purification processes. However, these same features also offer a platform for exploring novel chemical transformations and molecular interactions. Ongoing studies are focused on optimizing reaction pathways and exploring new functionalization strategies to unlock further potential applications.
In conclusion, 6-chloromethyl-2-cyano-3-(difluoromethyl)benzenesulfonyl chloride (CAS No. 1807215-83-3) is a versatile compound with significant implications across multiple disciplines. Its unique structure enables diverse applications in drug development, materials science, and advanced chemical synthesis. As research continues to uncover new insights into its properties and reactivity, this compound is poised to play an increasingly important role in both academic and industrial settings.
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